2D4V6Awp8N
Description
Key properties include:
- Molecular Weight: 108.14 g/mol
- Solubility: 12.7 mg/mL in water (high aqueous solubility) .
- Bioavailability: Score of 0.55, indicating moderate oral absorption .
- Synthesis: Prepared via reaction of 5-methylpyridin-3-amine with methyl 2-(chlorosulfonyl)benzoate in dichloromethane at 20°C, yielding 34% product after purification .
Properties
CAS No. |
13862-06-1 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-benzhydryl-1-methylpiperidin-3-ol |
InChI |
InChI=1S/C19H23NO/c1-20-14-8-13-17(21)19(20)18(15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17-19,21H,8,13-14H2,1H3 |
InChI Key |
DQNBDZSLMWHFTB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2D4V6Awp8N typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aromatic and aliphatic precursors.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often involving catalysts to facilitate the process.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of 2D4V6Awp8N may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2D4V6Awp8N undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2D4V6Awp8N has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 2D4V6Awp8N exerts its effects involves its interaction with specific molecular targets. It is known to act on trace amine-associated receptor 1 , functioning as an agonist . This interaction influences various signaling pathways within cells, leading to its observed biological effects.
Comparison with Similar Compounds
Research Implications
- Drug Development : "2D4V6Awp8N"’s BBB permeability and solubility profile make it a candidate for neuroactive agents, while Compound A’s CYP2D6 inhibition necessitates caution in therapeutic applications .
- Material Science : High similarity scores (e.g., 0.97) suggest shared synthetic routes or functional group reactivities among analogs, enabling scaffold optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
